4,6-Dimethylbenzene-1,2,3-triol
Description
The compound 4,6-Dimethylbenzene-1,2,3-triol (C₈H₁₀O₃) is a trihydroxybenzene derivative with methyl substituents at positions 4 and 4. These analogs share a common benzene-1,2,3-triol core, where substituents significantly influence physicochemical properties, reactivity, and applications. For example, 4,6-Dinitrobenzene-1,2,3-triol (evidenced in multiple sources) demonstrates how electron-withdrawing groups enhance acidity and stability .
Properties
CAS No. |
15316-92-4 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.165 |
IUPAC Name |
4,6-dimethylbenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O3/c1-4-3-5(2)7(10)8(11)6(4)9/h3,9-11H,1-2H3 |
InChI Key |
YLOGRIIEIYDEGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)O)O)C |
Synonyms |
4,6-Dimethyl-1,2,3-benzenetriol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are compared based on molecular structure, substituent effects, and applications:
4,6-Dinitrobenzene-1,2,3-triol (C₆H₄N₂O₇)
- Molecular Weight : 216.11 g/mol .
- Substituents: Two nitro (-NO₂) groups at positions 4 and 5.
- Key Properties: High acidity due to electron-withdrawing nitro groups . Crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 6.7612 Å, b = 10.878 Å, c = 10.297 Å, and β = 92.75° . Applications: Intermediate in organic synthesis; used in coordination chemistry (e.g., ligand precursors) .
4,6-Dichlorobenzene-1,2,3-triol (C₆H₃Cl₂O₃)
- Molecular Weight : 192.95 g/mol (calculated from m/z = 192.9465) .
- Substituents : Two chloro (-Cl) groups at positions 4 and 6.
- Key Properties :
Benzene-1,2,3-triol (Pyrogallol, C₆H₆O₃)
- Molecular Weight : 126.11 g/mol.
- Substituents: No substituents (parent compound).
- Key Properties :
5-((2-(4,6-Dimorpholino-1,3,5-triazin-2-yl)hydrazono)methyl)benzene-1,2,3-triol (C₁₉H₂₂N₈O₅)
- Molecular Weight : 442.43 g/mol .
- Substituents: A complex hydrazono-methyl-triazine-morpholine group at position 4.
- Key Properties :
Data Table: Comparative Analysis of Substituted Benzene-1,2,3-triols
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (e.g., -NO₂): Increase acidity and thermal stability. For example, 4,6-Dinitrobenzene-1,2,3-triol has a pKa ~1–2 due to nitro groups stabilizing the deprotonated form .
- Electron-Donating Groups (e.g., -CH₃): Hypothetically, methyl groups would reduce acidity and enhance lipophilicity.
- Halogens (e.g., -Cl) : Increase environmental persistence and resistance to oxidation .
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